Methyl 4-(3-iodopropyl)benzoate
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Overview
Description
Methyl 4-(3-iodopropyl)benzoate is an organic compound with the molecular formula C11H13IO2. It is an ester derivative of benzoic acid, where the ester group is substituted with a 3-iodopropyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-iodopropyl)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-(3-iodopropyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the preparation of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-iodopropyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodopropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions, typically under mild conditions.
Major Products Formed
Substitution: Products such as 4-(3-aminopropyl)benzoate or 4-(3-thiocyanatopropyl)benzoate.
Reduction: 4-(3-iodopropyl)benzyl alcohol.
Oxidation: 4-(3-iodopropyl)benzoic acid.
Scientific Research Applications
Methyl 4-(3-iodopropyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(3-iodopropyl)benzoate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and acid.
Nucleophilic Attack: The iodine atom in the 3-iodopropyl group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.
Comparison with Similar Compounds
Methyl 4-(3-iodopropyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-bromobenzoate: Similar in structure but with a bromine atom instead of iodine.
Methyl 4-iodobenzoate: Lacks the 3-propyl chain, making it less versatile in certain synthetic applications.
Methyl 4-(3-chloropropyl)benzoate:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H13IO2 |
---|---|
Molecular Weight |
304.12 g/mol |
IUPAC Name |
methyl 4-(3-iodopropyl)benzoate |
InChI |
InChI=1S/C11H13IO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3,8H2,1H3 |
InChI Key |
LZBFGUOKEIONOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCCI |
Origin of Product |
United States |
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